
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” is a complex organic compound that features a combination of various functional groups, including a piperidine ring, a pyridazine ring, and a trichlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the piperidine and pyridazine rings, followed by their coupling with the phenyl and trichlorophenoxy groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, such as its interaction with specific enzymes or receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored for the treatment of various diseases. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, “this compound” could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may offer advantages in specific industrial processes.
作用機序
The mechanism of action of “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” may include other acetamide derivatives, compounds with piperidine or pyridazine rings, and molecules with trichlorophenoxy groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
1170524-96-5 |
|---|---|
分子式 |
C24H23Cl3N4O2 |
分子量 |
505.8 g/mol |
IUPAC名 |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C24H23Cl3N4O2/c1-15-7-9-31(10-8-15)23-6-5-21(29-30-23)16-3-2-4-17(11-16)28-24(32)14-33-22-13-19(26)18(25)12-20(22)27/h2-6,11-13,15H,7-10,14H2,1H3,(H,28,32) |
InChIキー |
WKSIBBOZWKVPCC-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC(=C(C=C4Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


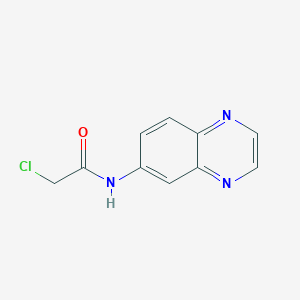
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)
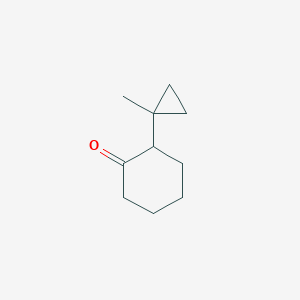
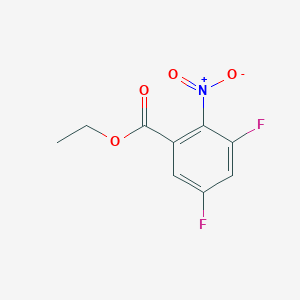
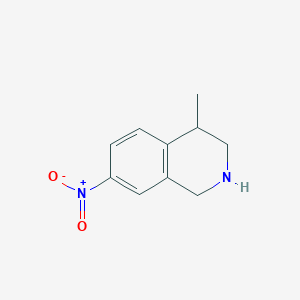
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)
![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)

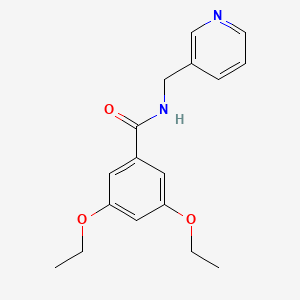

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)
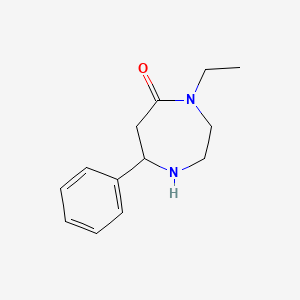
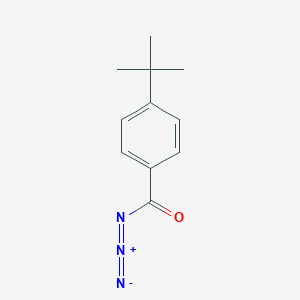
![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
